Synthetic Accessibility: 83% Isolated Yield via Cesium Carbonate-Mediated N-Alkylation
The target compound was synthesised via alkylation of 4-iodo-1H-pyrazole with 3-(benzyloxy)cyclobutyl methanesulfonate using Cs₂CO₃ in DMF at 80 °C, affording a preparatively useful isolated yield of 83% (3.00 g scale) . In contrast, the bromo regioisomeric analog 1-(2-(benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole was prepared via a two-step sequence involving K₂CO₃-mediated alkylation of 2-(benzyloxy)cyclobutanol, for which isolated yields were not separately benchmarked against the iodo analog . The single-step, high-yielding protocol for the iodo compound reduces procurement risk and synthesis cost relative to analogs requiring multi-step routes or lower-yielding halogenation sequences.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 83% isolated yield (3.00 g scale) |
| Comparator Or Baseline | 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole: yield not separately reported; 4-iodopyrazole N-alkylation yields vary from 48% to >90% depending on electrophile and conditions [1]. |
| Quantified Difference | 83% represents a high-yielding protocol; comparators show wider yield variability (48–>90%) requiring case-by-case optimisation. |
| Conditions | Cs₂CO₃ (3.0 equiv), DMF, 80 °C, overnight; 4-iodo-1H-pyrazole + 3-(benzyloxy)cyclobutyl methanesulfonate . |
Why This Matters
An 83% isolated yield at gram scale on first-pass synthesis reduces the cost and time burden of building-block procurement and enables reliable incorporation into parallel medicinal chemistry libraries.
- [1] Zora, M.; Kivrak, A. Synthesis of Pyrazoles via Electrophilic Cyclization. J. Org. Chem. 2011, 76, 9379–9390 (Table 3, entry 2: 4-iodopyrazole synthesis in 48% yield). Also see: ACS Omega 2020 review reporting N-alkylation yields of 65–95% for 4-iodopyrazoles. View Source
